

# Spectroscopic Profile of 3(2H)-Benzofuranone, 6,7-dihydroxy-: A Technical Guide

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## Compound of Interest

Compound Name:	3(2H)-Benzofuranone, 6,7-dihydroxy-
Cat. No.:	B1293603

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This technical guide provides a comprehensive overview of the spectroscopic data for **3(2H)-Benzofuranone, 6,7-dihydroxy-** (CAS Number: 6272-27-1). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with a generalized workflow for spectroscopic analysis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3(2H)-Benzofuranone, 6,7-dihydroxy-**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

### Table 1: Predicted $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.8 - 7.2	d	1H	H-4
~6.5 - 6.7	d	1H	H-5
~4.5	s	2H	H-2 (CH <sub>2</sub> )
~8.0 - 9.0	br s	1H	6-OH
~8.0 - 9.0	br s	1H	7-OH

Solvent: DMSO-d<sub>6</sub> Reference: TMS ( $\delta$  0.00)

## Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
~170 - 175	C=O	C-3
~150 - 155	C-O	C-7a
~145 - 150	C-OH	C-7
~140 - 145	C-OH	C-6
~115 - 120	C-H	C-4
~110 - 115	C-H	C-5
~105 - 110	C	C-3a
~70 - 75	CH <sub>2</sub>	C-2

Solvent: DMSO-d<sub>6</sub>

## Table 3: Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H Stretch (Phenolic)
~3050	Medium	C-H Stretch (Aromatic)
~2900	Weak	C-H Stretch (Aliphatic CH <sub>2</sub> )
~1750	Strong	C=O Stretch (Lactone)
~1600, ~1480	Medium-Strong	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Aryl Ether)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
166	[M] <sup>+</sup> (Molecular Ion)
138	[M - CO] <sup>+</sup>
110	[M - 2CO] <sup>+</sup> or [M - C <sub>2</sub> H <sub>2</sub> O <sub>2</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **3(2H)-Benzofuranone, 6,7-dihydroxy-** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Acetone-d<sub>6</sub>).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition:

- Transfer the solution to a clean 5 mm NMR tube.
- Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$ ).
- For  $^{13}\text{C}$  NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
- Additional experiments such as DEPT-135 can be performed to differentiate between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

## Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
  - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
  - Place the KBr pellet or the ATR accessory into the sample compartment of the FT-IR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

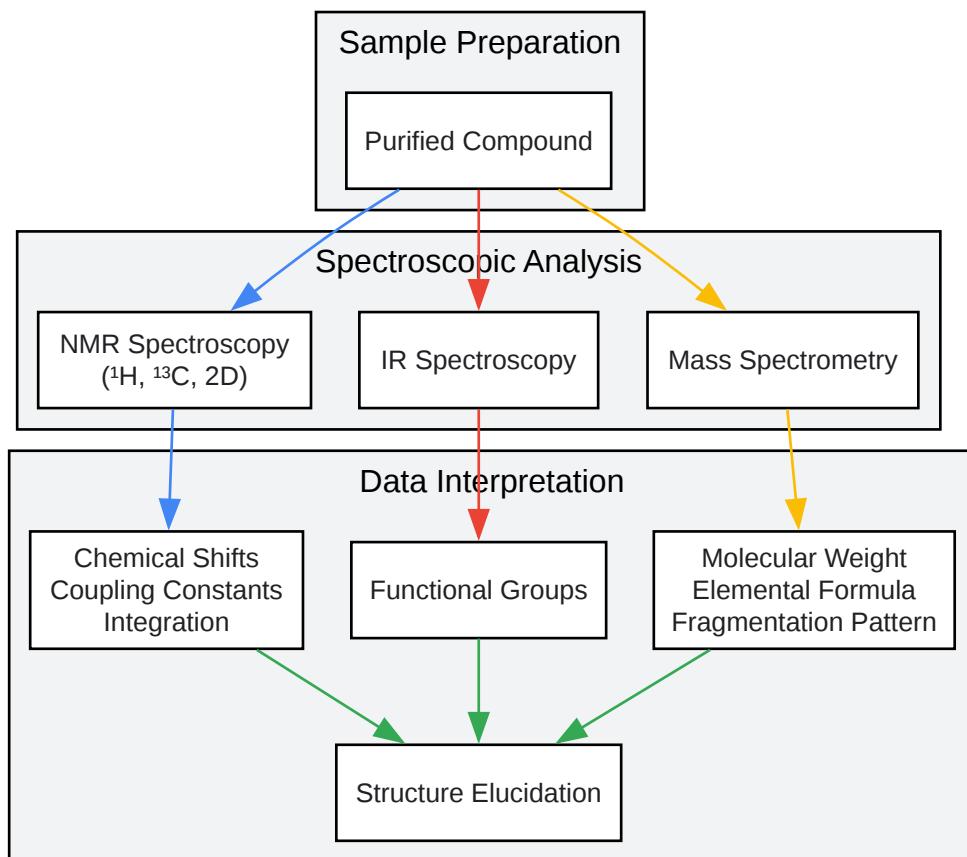
## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10  $\mu\text{g/mL}$ .

- **Introduction Method:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, the mobile phase should be compatible with mass spectrometry; for example, using formic acid instead of phosphoric acid.[1]
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.
- **Data Acquisition:** Acquire the mass spectrum, scanning over a relevant mass-to-charge (m/z) ratio range (e.g., m/z 50-500).

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using spectroscopic methods.



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Caption: A generalized workflow for spectroscopic analysis of an organic compound.

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## References

- 1. 3(2H)-Benzofuranone, 6,7-dihydroxy- | SIELC Technologies [sielc.com]
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